3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6(9)8-7(11)3-2-4-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABSAOTNYQZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Synthetic Transformations of 3 Bromo 1 Methyl 1h Pyrrolo 3,2 B Pyridine Derivatives
Reactions Involving the Bromine Atom as a Strategic Handle
The C-Br bond at the 3-position is the most exploited site for synthetic modifications. Its susceptibility to transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution makes it an invaluable precursor for the synthesis of more complex derivatives.
Transition-metal-catalyzed cross-coupling reactions are paramount in modern organic synthesis for constructing C-C bonds. organic-chemistry.org The bromo-substituted pyrrolopyridine scaffold is an excellent substrate for these transformations, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. libretexts.org
Palladium catalysis is the most prevalent method for effecting cross-coupling reactions on heterocyclic halides. organic-chemistry.org The Suzuki-Miyaura, Heck, and Sonogashira reactions are cornerstone methodologies in this context.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrrolopyridine with an organoboron reagent, typically a boronic acid or ester, catalyzed by a palladium(0) complex. It is widely used to form biaryl or heteroaryl-aryl linkages. chemscene.com For instance, the coupling of a brominated heterocyclic core with various arylboronic acids can proceed efficiently, yielding C3-arylated products. nih.gov
Heck Coupling: The Heck reaction couples the bromo-pyrrolopyridine with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes attached to the pyrrolopyridine core.
Sonogashira Coupling: This methodology facilitates the formation of a C-C bond between the bromo-pyrrolopyridine and a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, leading to the formation of 3-alkynyl-1-methyl-1H-pyrrolo[3,2-b]pyridine derivatives. nih.gov
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. Optimization is often necessary to maximize yield and minimize side reactions, such as debromination. nih.gov
Initial attempts at Suzuki-Miyaura coupling using standard catalysts like PdCl₂(PPh₃)₂ can sometimes result in low yields of the desired product, with significant formation of the undesired debrominated compound. nih.gov To circumvent this, more sophisticated catalyst systems are employed. For example, the use of palladium pre-catalysts combined with bulky, electron-rich phosphine (B1218219) ligands like XPhos or PCy₃ has proven effective in improving reaction outcomes for similar heterocyclic systems. nih.govrsc.org The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, THF, water mixtures) also plays a critical role in the efficiency of the coupling process. nih.govrsc.org Microwave-assisted protocols have been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. nih.gov
Table 1: Examples of Palladium Catalyst Systems in Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Notes |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane | Can lead to significant debromination side product. nih.gov |
| XPhosPdG2 | XPhos | K₂CO₃ | Water | Effective in avoiding debromination and affording high yields. nih.gov |
| Pd(OAc)₂ | PCy₃ | K₃PO₄·H₂O | Not Specified | Cost-effective and versatile system for coupling with various aryl bromides. rsc.org |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene | Standard conditions for Suzuki couplings of bromo-oxazines. nih.gov |
While transition-metal-catalyzed reactions are common, the bromine atom can also be displaced by strong nucleophiles. These reactions can proceed through various mechanisms, including nucleophilic aromatic substitution (SₙAr), particularly if the ring system is sufficiently electron-deficient or activated.
Common nucleophilic substitution reactions include:
Amination: The introduction of an amino group can be achieved through reactions like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a C-N bond. This method is highly versatile and can be used to introduce primary and secondary amines onto the pyrrolopyridine core. For related chloro-pyrrolopyridine systems, Buchwald-Hartwig amination has been successfully employed to introduce secondary amines.
Cyanation: The bromo group can be replaced by a cyanide group to form a nitrile. This transformation is valuable as the nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of other nitrogen-containing heterocycles. Modern cyanation methods often use palladium catalysts with non-toxic cyanide sources like K₄[Fe(CN)₆].
Reductive debromination, the replacement of the bromine atom with a hydrogen atom, is a reaction that can be either desired or an unwanted side reaction. In the context of cross-coupling, it is often a competitive pathway that lowers the yield of the intended product. nih.gov The formation of the debrominated product, 1-methyl-1H-pyrrolo[3,2-b]pyridine, can occur under Suzuki-Miyaura conditions, especially with less optimized catalyst systems. nih.gov However, if the unsubstituted core is the synthetic target, specific conditions can be developed to favor this reductive pathway. This can involve using a palladium catalyst with a hydride source, such as formic acid or its salts, to intentionally remove the bromine atom.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation
Functional Group Interconversions on the Pyrrolo[3,2-b]pyridine Core
Beyond the reactivity of the C-Br bond, the aromatic pyrrolo[3,2-b]pyridine nucleus itself is amenable to further functionalization, most notably through electrophilic substitution reactions. Studies on the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have shown that electrophilic attack predominantly occurs at the 3-position of the electron-rich pyrrole (B145914) ring. Given that this position is blocked by a bromine atom in the title compound, electrophilic substitution would be expected to occur at other available positions on the bicyclic system. Potential transformations include:
Nitration and Nitrosation: Introduction of a nitro (NO₂) or nitroso (NO) group onto the aromatic core.
Halogenation: Further bromination or iodination at other positions on the ring system.
Mannich Reaction: This reaction introduces an aminomethyl group, providing a handle for further synthetic elaboration.
These interconversions allow for the synthesis of a diverse library of substituted 3-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine derivatives, which can then be used in subsequent coupling or substitution reactions to build molecular complexity.
Transformations of Ester Groups
Ester functionalities, typically introduced at the 2-position of the 1-methyl-1H-pyrrolo[3,2-b]pyridine core, serve as valuable handles for further synthetic manipulations. Standard ester transformations, such as hydrolysis and reduction, can be effectively applied to derivatives of this compound.
Hydrolysis: The saponification of a methyl or ethyl ester at the 2-position to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by heating with an aqueous solution of sodium hydroxide (B78521) or lithium hydroxide in a protic solvent like methanol (B129727) or ethanol. The resulting carboxylate salt can then be neutralized with an acid to afford the free carboxylic acid. This carboxylic acid derivative is a key intermediate for the synthesis of amides and other acyl derivatives.
Reduction: The reduction of the ester group to a primary alcohol offers another pathway for functionalization. Potent reducing agents are generally required for this transformation. Lithium aluminum hydride (LiAlH4) is a common reagent of choice for the complete reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at temperatures ranging from 0 °C to room temperature. The resulting hydroxymethyl group at the 2-position can be further modified, for example, through oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution reactions.
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis | NaOH or LiOH, MeOH/H₂O, heat | Carboxylic Acid |
| Reduction | LiAlH₄, THF or Et₂O, 0 °C to rt | Primary Alcohol |
Derivatization of Aldehyde Groups
An aldehyde group at the 2-position of the this compound scaffold is a versatile precursor for the introduction of diverse structural motifs. Key derivatization strategies include the Wittig reaction for alkene synthesis and reductive amination for the formation of amine derivatives.
Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the 2-carbaldehyde to a vinyl-substituted pyrrolo[3,2-b]pyridine. This reaction involves the treatment of the aldehyde with a phosphorus ylide, which is typically generated in situ by the deprotonation of a phosphonium (B103445) salt with a strong base. The nature of the ylide determines the stereochemistry of the resulting alkene. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.
Reductive Amination: Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from the 2-carbaldehyde. This one-pot reaction typically involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, respectively, under mildly acidic conditions. The intermediate imine is then reduced in situ to the corresponding amine using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is widely applicable and tolerates a broad range of functional groups.
| Reaction | Key Reagents | Resulting Moiety |
|---|---|---|
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |
| Reductive Amination | Amine (RNH₂ or R₂NH), Reducing Agent (e.g., NaBH(OAc)₃) | Amine |
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-b]pyridine Ring System
The fused pyrrolo[3,2-b]pyridine ring system exhibits a distinct reactivity towards electrophilic aromatic substitution. The electron-rich nature of the pyrrole ring generally makes it more susceptible to electrophilic attack than the pyridine (B92270) ring. In the case of 1-methyl-1H-pyrrolo[3,2-b]pyridine, the pyrrole moiety is the preferred site of substitution. The existing methyl group on the pyrrole nitrogen and the bromo substituent at the 3-position influence the regioselectivity of these reactions.
The pyrrole ring is significantly more activated towards electrophilic substitution compared to benzene. Electrophilic attack is predicted to occur at the positions of highest electron density in the pyrrole ring that are not already substituted. Given the presence of the bromo group at the 3-position, the most likely position for further electrophilic attack would be the 2-position, if vacant, or other available positions on the pyrrole ring. However, steric hindrance from the adjacent bromo group might influence the outcome. The pyridine ring, being electron-deficient, is generally less reactive towards electrophiles and would require harsh reaction conditions for substitution to occur, which would likely proceed at the meta-position relative to the ring nitrogen.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.
Further Derivatization Strategies for Enhancing Molecular Diversity and Complexity
The bromine atom at the 3-position of the 1-methyl-1H-pyrrolo[3,2-b]pyridine core is a key feature that enables a wide array of derivatization strategies, particularly through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting the 3-bromo derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 3-position.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the 3-bromo compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The resulting alkynyl-substituted pyrrolo[3,2-b]pyridines are valuable intermediates for further transformations.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylated and N-heteroarylated compounds. This palladium-catalyzed reaction allows for the coupling of the 3-bromo derivative with a wide range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. This method provides direct access to 3-amino-1-methyl-1H-pyrrolo[3,2-b]pyridine derivatives, which are of significant interest in medicinal chemistry.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki Coupling | Organoboron Compound | C-C |
| Sonogashira Coupling | Terminal Alkyne | C-C (alkyne) |
| Buchwald-Hartwig Amination | Amine | C-N |
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The structural elucidation and definitive identification of a chemical compound rely on the analysis of its unique spectroscopic fingerprint. Without access to published ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for "this compound," it is not possible to generate a scientifically accurate and detailed article that adheres to the user's specific outline.
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Advanced Structural Characterization and Spectroscopic Analysis of Pyrrolo 3,2 B Pyridine Compounds
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of molecular structures in the crystalline phase. It allows for the precise measurement of bond lengths, bond angles, and dihedral angles, and provides a detailed picture of how molecules are arranged in a crystal lattice, governed by various intermolecular interactions. Although specific crystallographic data for 3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is not widely published, analysis of closely related pyrrolo[3,2-b]pyrrole (B15495793) structures provides valuable insights into the expected solid-state architecture.
The molecular geometry of pyrrolo[3,2-b]pyridine systems is defined by the spatial coordinates of their constituent atoms. In a representative X-ray analysis of a tetraaryl-pyrrolo[3,2-b]pyrrole derivative, the core bicyclic system exhibits a high degree of planarity. rsc.org This planarity is a key feature of conjugated heterocyclic systems, facilitating π-electron delocalization across the fused rings.
Below is a table of hypothetical, yet representative, bond parameters for a pyrrolo[3,2-b]pyridine core, based on data from analogous heterocyclic systems.
Interactive Table: Representative Bond Parameters for a Pyrrolo[3,2-b]pyridine Core Note: This data is illustrative and based on related structures. Specific values for this compound would require experimental determination.
| Bond/Angle | Parameter | Typical Value |
|---|---|---|
| Bond Lengths | C-C (aromatic) | ~1.39 Å |
| C-N (pyrrole) | ~1.37 Å | |
| C-N (pyridine) | ~1.34 Å | |
| C=C | ~1.36 Å | |
| Bond Angles | C-N-C (pyrrole) | ~108° |
| C-N-C (pyridine) | ~117° | |
| C-C-C (ring) | ~120° | |
| Dihedral Angles | Pyrrolo[3,2-b]pyridine core | Nearly planar (~0°) |
The arrangement of molecules within a crystal, known as crystal packing, is dictated by a subtle balance of non-covalent intermolecular interactions. mdpi.com For a molecule like this compound, several types of interactions are expected to play a role in its supramolecular assembly.
Hydrogen Bonding: Although the N-H proton of the parent pyrrolo[3,2-b]pyridine is replaced by a methyl group in the target compound, other potential hydrogen bond donors (C-H) and acceptors (the pyridine (B92270) nitrogen atom, the bromine atom) exist. These can lead to the formation of C-H···N or C-H···Br hydrogen bonds, which are crucial in stabilizing the crystal structure. najah.edu
Halogen Bonding: The bromine atom at the 3-position can act as a halogen bond donor, forming interactions with Lewis basic sites, such as the nitrogen atom of a neighboring pyridine ring (Br···N). nih.gov These interactions are directional and can be a powerful tool in crystal engineering.
π-π Stacking: The planar, aromatic pyrrolo[3,2-b]pyridine core is prone to π-π stacking interactions. rsc.orgnih.gov These interactions, where the electron-rich π-systems of adjacent molecules overlap, are a dominant force in the packing of many aromatic compounds, often resulting in columnar or herringbone arrangements.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies of Pyrrolo[3,2-b]pyridine Chromophores
UV-Vis absorption and fluorescence spectroscopy are powerful techniques for investigating the electronic structure and excited-state properties of chromophores. The pyrrolo[3,2-b]pyridine scaffold forms the core of a chromophore whose properties can be tuned by substitution.
The UV-Vis absorption spectra of pyrrolo[3,2-b]pyridine derivatives typically display characteristic bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The lowest energy absorption band is generally assigned to the S₀ → S₁ transition, which often involves a significant degree of intramolecular charge transfer (ICT), especially when electron-donating and electron-withdrawing groups are present. nih.gov For instance, in many tetraaryl-pyrrolo[3,2-b]pyrrole systems, the highest occupied molecular orbital (HOMO) is localized on the central pyrrolo[3,2-b]pyrrole core, while the lowest unoccupied molecular orbital (LUMO) is localized on peripheral substituents. nih.gov
Many pyrrolo[3,2-b]pyridine derivatives exhibit strong fluorescence, making them attractive for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. rsc.orgresearchgate.net The fluorescence emission wavelength, intensity, and quantum yield are highly sensitive to the molecular structure and the surrounding environment. rsc.org Structural modifications, such as extending the π-conjugation or adding electron-donating/withdrawing groups, can cause a bathochromic (red) or hypsochromic (blue) shift in both absorption and emission spectra. rsc.org
The photophysical properties can also be influenced by intermolecular interactions. For example, fluorescence quenching can be observed in the presence of hydrogen-bonding partners like pyridine, which can introduce new non-radiative decay pathways for the excited state. epa.gov
The table below summarizes typical photophysical data for some functionalized pyrrolo[3,2-b]pyrrole dyes, illustrating the range of properties achievable with this chromophore.
Interactive Table: Representative Photophysical Data for Pyrrolo[3,2-b]pyrrole Derivatives in Solution Note: Data is for illustrative tetraaryl-pyrrolo[3,2-b]pyrrole analogues. rsc.org
| Compound Derivative | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φfl) |
|---|---|---|---|
| TAPP Derivative 1 | 468, 492 | 520 | 0.90 |
| TAPP Derivative 2 | 495, 522 | 545 | 0.85 |
Computational and Theoretical Investigations of Pyrrolo 3,2 B Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For pyrrolo[3,2-b]pyridine derivatives, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the reactivity of different sites within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. It is widely applied to study the ground state properties of heterocyclic compounds, including the pyrrolo[3,2-b]pyridine scaffold. DFT calculations can determine optimized molecular geometries, bond lengths, bond angles, and various electronic properties.
For instance, DFT studies on related imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine (B132010) derivatives have been used to compare theoretically optimized structures with experimental data from X-ray crystallography, showing good agreement. nih.govnih.gov These studies often calculate key electronic descriptors such as electronegativity, hardness, chemical potential, and electrophilicity to understand the molecule's reactivity. nih.gov The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov For example, a smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. biointerfaceresearch.com
Table 1: Representative DFT-Calculated Properties for a Pyrrolo[3,2-b]pyridine Analog
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Indicates the polarity of the molecule |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic systems.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is particularly useful for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions and their corresponding oscillator strengths. biointerfaceresearch.com
In studies of related heterocyclic systems like thiazolo[3,2-a]pyridine derivatives, TD-DFT has been successfully employed to assign the observed electronic transitions in their UV-Vis spectra. researchgate.net The calculations can help to understand the nature of these transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. ias.ac.in The accuracy of the predicted spectra can often be improved by including the effects of the solvent, typically using a polarizable continuum model (PCM). researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand), such as a pyrrolo[3,2-b]pyridine derivative, and a biological macromolecule (target), typically a protein or nucleic acid. These methods are crucial in drug discovery for predicting how a potential drug molecule might bind to its target and for understanding the mechanism of action at a molecular level.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then scoring them based on their predicted binding affinity. This allows for the identification of the most likely binding mode.
For various pyrrolo[2,3-b]pyridine and related heterocyclic derivatives, molecular docking has been used to elucidate their binding modes within the active sites of various kinases and other enzymes. sci-hub.senih.govresearchgate.net For example, docking studies have shown that the pyrrolo[2,3-b]pyridine scaffold can form key hydrogen bonds with amino acid residues in the hinge region of kinases. sci-hub.seresearchgate.net The predicted binding affinity, often expressed as a docking score or binding energy, can be used to rank different compounds and prioritize them for synthesis and biological testing. nih.govplos.org
Once a plausible binding mode is identified through docking, the specific intermolecular interactions that stabilize the ligand-target complex can be analyzed in detail. These interactions are critical for the ligand's affinity and selectivity for the target. Key interactions include:
Hydrogen Bonds: These are crucial for the specificity of ligand binding. For example, the nitrogen atoms in the pyrrolo[3,2-b]pyridine core can act as hydrogen bond acceptors, while the N-H group of the pyrrole (B145914) ring can act as a hydrogen bond donor. sci-hub.se
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the target. Aromatic rings and alkyl substituents on the pyrrolo[3,2-b]pyridine scaffold can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
π-π Stacking: The aromatic rings of the pyrrolo[3,2-b]pyridine system can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through π-π stacking.
Halogen Bonds: The bromine atom in 3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine could potentially form halogen bonds with electron-rich atoms in the binding site.
Molecular dynamics simulations can provide a more dynamic picture of these interactions by simulating the movement of atoms in the ligand-target complex over time. nih.govplos.org This can help to assess the stability of the predicted binding mode and the persistence of key intermolecular interactions. sci-hub.se
Table 2: Potential Intermolecular Interactions of this compound with a Kinase Target
| Type of Interaction | Potential Interacting Group on Compound | Potential Interacting Residue on Protein |
| Hydrogen Bond | Pyridine (B92270) Nitrogen | Hinge region backbone N-H |
| Hydrogen Bond | Pyrrole N-H (if unsubstituted) | Hinge region backbone C=O |
| Hydrophobic Interaction | Methyl group, Pyrrole and Pyridine rings | Alanine, Valine, Leucine, Isoleucine |
| π-π Stacking | Pyrrolo[3,2-b]pyridine ring system | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bond | Bromine atom | Carbonyl oxygen, electron-rich side chains |
Note: This table is illustrative and based on general principles of ligand-protein interactions for similar scaffolds.
Conformational Analysis and Energy Minimization Studies
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This is particularly important for molecules with flexible side chains.
For the relatively rigid pyrrolo[3,2-b]pyridine core, conformational analysis is less complex. However, substituents on the ring system can have multiple possible orientations. Energy minimization is a computational process that adjusts the geometry of a molecule to find a structure with the lowest possible potential energy, representing a stable conformation. These studies are often the first step in more complex computational analyses like molecular docking and DFT calculations. For related pyrrolo[3,2-d]pyrimidines, molecular modeling has been used to determine the conformation of active compounds. bohrium.com
Prediction of Synthetic Pathways and Reaction Mechanisms through Computational Approaches
Computational chemistry has emerged as a powerful tool for predicting viable synthetic routes and elucidating complex reaction mechanisms in the synthesis of heterocyclic compounds, including the pyrrolo[3,2-b]pyridine framework. By employing methods such as Density Functional Theory (DFT), chemists can model reaction intermediates, transition states, and energy profiles to forecast the feasibility and outcome of synthetic strategies, thereby guiding experimental efforts.
Predicting the Formation of the Pyrrolo[3,2-b]pyridine Core:
The synthesis of the pyrrolo[3,2-b]pyridine skeleton often involves transition-metal-catalyzed reactions. Computational studies, while not always specific to this compound, provide significant insights into the mechanisms of analogous azaindole syntheses. These theoretical investigations are crucial for predicting optimal reaction conditions, catalyst choice, and potential side products.
One of the prominent methods for constructing the azaindole core is the Larock indole (B1671886) synthesis, which involves a palladium-catalyzed heteroannulation. nih.govub.edu The generally accepted mechanism for this reaction, which can be computationally modeled, involves several key steps:
Oxidative addition of an ortho-haloaminopyridine to a Pd(0) catalyst.
Coordination and subsequent regioselective syn-insertion of an alkyne into the aryl-palladium bond.
Intramolecular displacement of the halide by the nitrogen atom to form a six-membered palladacycle.
Reductive elimination to yield the pyrrolo[3,2-b]pyridine product and regenerate the Pd(0) catalyst. wikipedia.org
DFT calculations can be employed to model the energy landscape of this catalytic cycle. By calculating the activation energies for each step, researchers can predict the rate-determining step and understand how different substituents on the starting materials or ligands on the palladium catalyst might influence the reaction efficiency and regioselectivity. ub.edu
For instance, a mechanistic model DFT study on the Fischer indole synthesis, another classical method for indole ring formation, has been used to understand the experimental regioselectivity. researchgate.netjst.go.jp Such computational approaches can be adapted to the Fischer synthesis of azaindoles to predict which isomer is likely to form from an unsymmetrical ketone and a substituted aminopyridine. The calculations typically focus on the relative energies of the transition states leading to the different possible products.
Elucidating Reaction Mechanisms of Key Synthetic Steps:
Predicting Regioselectivity in Functionalization Reactions:
Once the pyrrolo[3,2-b]pyridine core is formed, subsequent functionalization, such as bromination and methylation, is required to obtain the target compound. Computational chemistry plays a critical role in predicting the regioselectivity of these reactions.
Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. mdpi.com The position of bromination on the 1-methyl-1H-pyrrolo[3,2-b]pyridine ring can be predicted by calculating the relative stabilities of the possible Wheland intermediates (arenium ions) that are formed upon attack of the electrophile (e.g., Br+) at different positions. DFT calculations can determine the energies of these intermediates, with the most stable intermediate corresponding to the major product. researchgate.net Factors such as the electron-donating or -withdrawing nature of the methyl group and the nitrogen atoms in the pyridine and pyrrole rings significantly influence the charge distribution and, consequently, the site of electrophilic attack.
The following table summarizes the key applications of computational approaches in predicting the synthesis of pyrrolo[3,2-b]pyridine systems:
| Computational Application | Synthetic Aspect | Key Insights Provided |
| Reaction Pathway Modeling | Formation of the bicyclic core (e.g., via Larock or Fischer synthesis) | Feasibility of proposed synthetic routes, identification of potential intermediates and byproducts, prediction of overall reaction thermodynamics and kinetics. |
| Transition State Analysis | Catalytic cycles (e.g., in Pd-catalyzed cross-coupling) | Identification of rate-determining steps, understanding the role of catalysts and ligands, prediction of activation energy barriers. |
| Regioselectivity Prediction | Electrophilic substitution (e.g., bromination) | Determination of the most likely site of functionalization based on the stability of reaction intermediates, elucidation of the electronic effects of substituents. nih.govrsc.org |
| Mechanistic Elucidation | Radical-mediated reactions | Differentiation between competing reaction pathways, understanding the role of radical initiators and intermediates. |
Applications of Pyrrolo 3,2 B Pyridine Derivatives in Organic Synthesis and Materials Science
Role as Versatile Building Blocks in Multistep Organic Synthesis
Halogenated pyrrolopyridines are crucial intermediates in the construction of complex molecular architectures. The bromine atom in compounds like 3-bromo-1H-pyrrolo[3,2-b]pyridine derivatives can be readily substituted or engaged in cross-coupling reactions, making them invaluable building blocks.
A closely related compound, 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine, highlights this versatility. It is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. myskinrecipes.com These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the attachment of a wide array of functional groups and the synthesis of diverse compound libraries. myskinrecipes.com The bromine functionality provides a site for easy functionalization, which is a key attribute for intermediates in medicinal chemistry research aimed at developing kinase inhibitors and treatments for neurological and inflammatory diseases. myskinrecipes.com While direct research on the 1-methyl isomer is limited, its reactivity is expected to be analogous, serving as a key intermediate for creating substituted pyrrolo[3,2-b]pyridine cores.
The synthesis of the pyrrolo[3,2-b]pyridine system itself can be achieved through various methods, including ring transformation reactions. For instance, pyridinium-N-arylimides have been shown to react with dipolarophiles like fumaronitrile, leading to the formation of a tetrahydropyrrolo[3,2-b]pyridine derivative, which can then be oxidized to the aromatic pyrrolo[3,2-b]pyridine core. acs.org This provides a route to the core heterocyclic system, which can then be brominated to yield the versatile synthetic intermediate.
Table 1: Key Cross-Coupling Reactions Utilizing Brominated Pyrrolopyridine Scaffolds
| Reaction Name | Catalyst/Reagents | Bond Formed | Application in Heterocycle Synthesis |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic acid/ester | C-C | Attachment of aryl, heteroaryl, or alkyl groups. |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base, Amine | C-N | Introduction of primary or secondary amines. |
| Heck Coupling | Pd catalyst, Base, Alkene | C-C (alkenyl) | Formation of substituted alkenes. |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | C-C (alkynyl) | Introduction of alkyne functionalities. |
Development of New Heterocyclic Compounds with Tailored Properties
The functionalization of the 3-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine core allows for the systematic modification of its electronic and steric properties. This "tailoring" is fundamental to modern drug discovery and materials science. By carefully selecting the coupling partners in reactions like those mentioned above, chemists can fine-tune the properties of the resulting molecules.
For example, in the development of kinase inhibitors, the pyrrolo[3,2-b]pyridine scaffold can act as a bioisostere for purines. The substituents introduced via the bromo-intermediate can be designed to interact with specific amino acid residues in the ATP-binding pocket of a target kinase. This targeted design has led to the development of potent and selective inhibitors for various diseases. myskinrecipes.comnih.gov
Furthermore, the fusion of other rings or the introduction of complex side chains can lead to entirely new heterocyclic systems with unique three-dimensional shapes and functionalities. The synthesis of diarylureas and amides based on the pyrrolo[3,2-b]pyridine scaffold has yielded compounds with significant antiproliferative activity against melanoma cell lines. nih.gov
Potential in the Field of Optoelectronic Materials and Dyes (derived from related structures like pyrrolo[3,2-b]pyrroles)
While specific data on the optoelectronic applications of this compound are not extensively documented, the closely related pyrrolo[3,2-b]pyrrole (B15495793) (DHPP) core has been the subject of significant research in materials science. rsc.orgkennesaw.edu These studies provide valuable insights into the potential of the broader class of fused pyrrole (B145914) heterocycles.
Derivatives of phenyl-substituted pyrrolo[3,2-b]pyrroles have shown considerable promise as organic optoelectronic compounds. kennesaw.edu Their properties can be finely tuned through synthetic design, which is often more straightforward than for other classes of optically active organic molecules. kennesaw.edu Researchers have created families of these compounds with different electron-withdrawing or electron-donating groups to modulate their π-systems and, consequently, their optical characteristics. kennesaw.edu
Key findings from research on pyrrolo[3,2-b]pyrrole derivatives include:
Tunable Optoelectronic Properties : By diversifying the aromatic units attached to the DHPP core, researchers have created a series of polymers with tailored optical absorbances that span the visible spectrum. rsc.org
Fluorescence and Solvatochromism : Tetraarylpyrrolo[3,2-b]pyrroles exhibit strong blue fluorescence with high quantum yields and display significant Stokes shifts. Their strong solvatofluorochromism makes them interesting as environment-sensitive probes.
Applications in OLEDs and OPVs : The favorable electronic and photophysical properties of these materials have led to their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org
Deep-Red Emission : Through π-system extension and the incorporation of boron and nitrogen atoms (B/N doping), pyrrolo[3,2-b]pyrrole derivatives have been synthesized that absorb and emit in the deep-red region of the spectrum, a rare and desirable property for advanced materials. rsc.org
These findings suggest that the pyrrolo[3,2-b]pyridine scaffold, by analogy, could also be a valuable core for the development of novel dyes and optoelectronic materials, where the nitrogen atom in the pyridine (B92270) ring could be used to further tune the electronic properties.
Table 2: Photophysical Properties of Selected Tetraarylpyrrolo[3,2-b]pyrrole Derivatives
| Compound Type | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φfl) | Key Features |
|---|---|---|---|---|
| Tetraarylpyrrolo[3,2-b]pyrroles | ~300-450 | Blue region | ~60% | Strong solvatofluorochromism |
| B/N-Doped Ladder-Type Pyrrolopyrroles | 500-600 | 520-670 | up to 0.90 | High extinction coefficients, deep-red emission |
| π-Expanded B/N-Doped Pyrrolopyrroles | >600 | >600 | High | First examples absorbing/emitting in deep-red region |
Data derived from studies on pyrrolo[3,2-b]pyrroles. rsc.org
Catalytic Applications for Pyrrolo[3,2-b]pyridine Derivatives
The exploration of pyrrolo[3,2-b]pyridine derivatives in catalysis is an emerging area. The nitrogen atom in the pyridine ring, along with potential coordination sites introduced through functionalization at the 3-position, makes these molecules interesting candidates as ligands for transition metal catalysts.
The lone pair of electrons on the pyridine nitrogen is available for coordination to a metal center, a property that distinguishes it from the pyrrole nitrogen where the lone pair is part of the aromatic sextet. This allows pyrrolopyridine derivatives to act as N-donor ligands. By synthesizing derivatives with other donor atoms (e.g., phosphorus, oxygen, or sulfur), multidentate ligands can be created. These ligands can influence the steric and electronic environment of a metal catalyst, thereby controlling its activity and selectivity in various organic transformations.
While specific examples of catalysis using this compound are not prominent in the literature, the general principle of using functionalized heterocyclic compounds as ligands is well-established. The development of chiral pyrrolopyridine ligands could also open avenues in asymmetric catalysis.
Academic Research on the Medicinal Chemistry Significance of Pyrrolo 3,2 B Pyridine Scaffolds
Pyrrolo[3,2-b]pyridine as a Privileged Scaffold in Drug Discovery Programs
The pyrrolo[3,2-b]pyridine nucleus is considered a "privileged scaffold" in drug discovery. This designation is reserved for molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the pyrrolo[3,2-b]pyridine scaffold is demonstrated by its presence in compounds targeting a wide range of diseases, from cancers to neurological disorders and infectious diseases. Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized at various positions, allowing chemists to fine-tune its steric and electronic properties to achieve desired potency and selectivity for a specific target. This adaptability has led to the development of numerous derivatives with activities including kinase inhibition, receptor modulation, and antimicrobial effects. nih.govnih.gov The pyridine (B92270) moiety, in particular, is a key component in many approved drugs and contributes to the scaffold's favorable pharmacological properties. rsc.org
Investigation of Molecular Targets and Mechanisms of Action
Research into pyrrolo[3,2-b]pyridine derivatives has revealed their ability to interact with several key biological targets, leading to the modulation of various cellular pathways.
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolo[3,2-b]pyridine scaffold has proven to be an effective core for the development of potent kinase inhibitors.
Derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various tumors. nih.gov For instance, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.gov Similarly, the 5H-pyrrolo[2,3-b]pyrazine scaffold, a close analogue, has also yielded potent FGFR inhibitors. mdpi.comnih.gov
In the realm of infectious diseases, pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been investigated as inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme for cell wall synthesis in Mycobacterium tuberculosis. tandfonline.comtandfonline.com Several compounds in this series showed potent anti-tubercular activity, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL. tandfonline.comtandfonline.comresearchgate.net
Table 1: Kinase and Enzyme Inhibition by Pyrrolo[3,2-b]pyridine and Related Scaffolds
| Compound/Scaffold | Target Kinase/Enzyme | IC50 / Activity | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine (4h ) | FGFR1 | 7 nM | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine (4h ) | FGFR2 | 9 nM | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine (4h ) | FGFR3 | 25 nM | nih.gov |
| Pyrrolo[3,2-c]pyridine (1r ) | FMS Kinase | 30 nM | nih.govtandfonline.comdoaj.org |
| Pyrrolo[3,2-c]pyridine (1e ) | FMS Kinase | 60 nM | nih.govtandfonline.comdoaj.org |
| Pyrrolo[3,2-b]pyridine-3-carboxamide (8m , 8n , 8i ) | DprE1 (inferred) | MIC = 3.12 µg/mL | tandfonline.comresearchgate.net |
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of kinase inhibitors. For 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, research has shown that modifications at different positions on the scaffold significantly impact activity. For example, in the development of compound 4h , it was found that the substituent on the pyrrole (B145914) nitrogen and the group at the 4-position of the pyridine ring were critical for potent FGFR inhibition. nih.gov
In a series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, SAR studies revealed that the nature of the substituent on the benzamide moiety greatly influenced inhibitory potency. nih.govtandfonline.com Compound 1r , which featured a specific substitution pattern, was identified as the most potent analogue with an IC50 of 30 nM, demonstrating a 3.2-fold increase in potency compared to the lead compound. nih.govtandfonline.comdoaj.org This highlights the importance of systematic structural modifications to enhance target engagement.
The development of pyrrolo[3,2-b]pyridine-based kinase inhibitors often employs rational design principles, including structure-based drug design and molecular hybridization. nih.gov For antitubercular agents targeting DprE1, molecular docking studies were used to explore the binding interactions of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives within the enzyme's active site. tandfonline.comtandfonline.com These computational studies confirmed that the designed compounds exhibited key interactions similar to known DprE1 inhibitors, validating their potential as molecular scaffolds for antitubercular drug development. tandfonline.com This approach allows for the prediction of binding modes and helps guide the synthesis of more effective and selective inhibitors.
Beyond direct enzyme inhibition, the pyrrolo[3,2-b]pyridine scaffold has been utilized to develop allosteric modulators. A series of 1H-pyrrolo[3,2-b]pyridine derivatives were identified as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov These compounds bind to a site on the receptor distinct from the glutamate binding site, thereby modulating its activity. nih.govembopress.org Optimization efforts focused on improving brain penetration and metabolic stability, leading to compounds like 9 and 30 which demonstrated high receptor occupancy in vivo after oral dosing. nih.govnih.gov This research showcases the scaffold's utility in targeting complex membrane receptors involved in central nervous system functions.
The pyrrolo[3,2-b]pyridine framework is a promising starting point for developing new antibacterial and antimycobacterial agents. As mentioned, derivatives targeting the DprE1 enzyme have shown potent activity against Mycobacterium tuberculosis. tandfonline.comtandfonline.comresearchgate.net The disruption of the mycobacterial cell wall synthesis is a validated strategy in anti-TB drug design. tandfonline.com
Furthermore, a high-throughput screening program identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of antibacterial agents. nih.gov The most active compound from this series exhibited a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. nih.gov These findings suggest that the scaffold can be tailored to inhibit essential pathways in a variety of pathogenic bacteria, addressing the growing problem of antibiotic resistance. nih.gov
Table 2: Antimicrobial Activity of Pyrrolo[3,2-b]pyridine Derivatives
| Compound Series | Target Organism | Mechanism/Target | Activity (MIC) | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2-b]pyridine-3-carboxamides | Mycobacterium tuberculosis | DprE1 Inhibition | 3.12 µg/mL | tandfonline.comresearchgate.net |
| 5-oxo-4H-pyrrolo[3,2-b]pyridines | Escherichia coli | Translation Inhibition | 3.35 µg/mL | nih.gov |
Investigations of Anticancer Mechanisms at the Cellular Level (e.g., Cell Proliferation Inhibition, Apoptosis Induction in Cell Lines)
The anticancer potential of the pyrrolopyridine scaffold has been a significant area of academic inquiry, with numerous studies elucidating the cellular mechanisms through which these compounds exert their effects. Research has demonstrated that derivatives of various pyrrolopyridine isomers can inhibit the growth of cancer cells by disrupting critical cellular processes, such as cell division and survival signaling, ultimately leading to programmed cell death, or apoptosis.
A notable mechanism of action for certain 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization. tandfonline.comsemanticscholar.org By binding to the colchicine site on tubulin, these compounds disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell mitosis. tandfonline.comsemanticscholar.org This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing the cells from dividing and proliferating. tandfonline.comsemanticscholar.org Subsequent to this mitotic arrest, the cancer cells are triggered to undergo apoptosis. tandfonline.comsemanticscholar.org For instance, the derivative known as 10t has shown potent activity, inhibiting tubulin polymerization and disrupting microtubule networks at nanomolar concentrations, leading to significant G2/M phase arrest and apoptosis in HeLa, SGC-7901, and MCF-7 cancer cell lines. semanticscholar.orgtandfonline.com
Other pyrrolopyridine isomers have also demonstrated potent antiproliferative and pro-apoptotic activities through different mechanisms. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were found to be potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). rsc.org The derivative 4h , for example, effectively inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis by targeting the FGFR signaling pathway, which is known to be a key driver in various tumors. rsc.org Similarly, certain pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties have been shown to induce apoptosis through the intrinsic pathway, evidenced by the reduced expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax. nih.gov
Furthermore, FMS kinase, a receptor tyrosine kinase, has been identified as a target for some pyrrolo[3,2-c]pyridine derivatives. doaj.orgnih.gov Compound 1r emerged as a potent FMS kinase inhibitor, displaying significant antiproliferative activity against a range of ovarian, prostate, and breast cancer cell lines, with IC50 values in the sub-micromolar to low-micromolar range. doaj.orgnih.gov
The table below summarizes the in vitro anticancer activities of selected pyrrolopyridine derivatives across various cancer cell lines.
| Compound | Scaffold | Target/Mechanism | Cancer Cell Line | IC50 Value (µM) | Source |
|---|---|---|---|---|---|
| 10t | 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization Inhibition | HeLa (Cervical) | 0.12 | tandfonline.comtandfonline.com |
| 10t | 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization Inhibition | SGC-7901 (Gastric) | 0.15 | nih.gov |
| 10t | 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization Inhibition | MCF-7 (Breast) | 0.21 | nih.gov |
| 10b | pyrrolo[2,3-d]pyrimidine | Apoptosis Induction | MCF-7 (Breast) | 1.66 | nih.gov |
| 9e | pyrrolo[2,3-d]pyrimidine | Apoptosis Induction | A549 (Lung) | 4.55 | nih.gov |
| 1r | pyrrolo[3,2-c]pyridine | FMS Kinase Inhibition | Ovarian, Prostate, Breast Cancer Lines | 0.15 - 1.78 | doaj.orgnih.gov |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR Inhibition | 4T1 (Breast) | Potent Inhibition (IC50 not specified) | rsc.org |
Lead Optimization Strategies in Pyrrolo[3,2-b]pyridine Series
Impact of Substituent Modifications on Biological Activity and Target Engagement
Lead optimization of pyrrolopyridine scaffolds involves systematic structural modifications to enhance potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrrolopyridine core are critical for biological activity and target engagement.
For a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as human neutrophil elastase (HNE) inhibitors, research indicated that modifications at position 2 of the scaffold resulted in a loss of inhibitory activity, suggesting this position must remain unsubstituted for optimal target interaction. nih.gov Conversely, the introduction of various bulky or lipophilic substituents at position 5 was well-tolerated and, in many cases, retained potent HNE inhibitory activity, with IC50 values in the low nanomolar range (15–51 nM). nih.gov This suggests that substituents at the C5-position likely interact with a large pocket within the enzyme's active site, facilitating the formation of the Michaelis complex. nih.gov
In the context of Janus Kinase 3 (JAK3) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, SAR studies demonstrated that the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position dramatically increased JAK3 inhibitory activity. jst.go.jp Specifically, compound 14a , which lacked an N-methyl group at the C4-position, showed a more than 100-fold increase in potency compared to its counterpart with the methyl group, indicating that even small modifications can significantly alter target engagement by mitigating steric hindrance. jst.go.jp
Similarly, for pyrrolo[3,2-d]pyrimidines, substitution at the N5 position of the pyrrole ring was found to be a key strategy for modulating both antiproliferative activity and toxicity. mdpi.com For another isomer, pyrrolo[3,4-c]pyridine derivatives acting as GPR119 agonists, the potency was dependent on the R2 substituent; activity was enhanced with ethyl and propyl chains compared to a methyl group, while larger substituents like phenyl led to a significant loss of potency. nih.gov
Strategies for Improving Bioavailability and Metabolic Stability in Preclinical Models
A critical aspect of lead optimization is improving the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, particularly its metabolic stability and oral bioavailability. For pyrrolopyridine derivatives, researchers have employed several strategies to address these challenges.
One common approach is to identify and modify metabolically labile sites within the molecule. For a series of 2,4-substituted 1H-pyrrolo[2,3-b]pyridines, computational analysis using tools like MetaSite was used to predict metabolic hotspots. acs.org This guided the synthetic strategy to modify these positions, ultimately leading to the identification of compound 18a , which exhibited improved in vitro metabolic clearance and a better in vivo pharmacokinetic (PK) profile. acs.org
However, improving one property can sometimes negatively impact another. In the development of pyrrolo[2,3-b]pyridine-3-one derivatives as FGFR4 inhibitors, compound 25 showed good in vitro stability in human liver microsomes (half-life of 62.0 minutes). nih.gov Despite this, its in vivo oral bioavailability in animal models was very low at 6.65%, highlighting the need for further modifications to improve absorption. nih.gov
In the optimization of JAK3 inhibitors, it was found that while certain modifications to the C4-substituent of the 1H-pyrrolo[2,3-b]pyridine core increased potency, they also led to high lipophilicity and poor metabolic stability. jst.go.jp A different modification strategy resulted in compound 11k , which demonstrated a more than 5-fold improvement in oral absorption, likely due to a reduction in metabolism mediated by microsomal cytochrome P450 (CYP) enzymes. jst.go.jp This underscores the importance of balancing potency with physicochemical properties that govern the pharmacokinetic profile. jst.go.jp
The table below summarizes key findings from lead optimization studies on pyrrolopyridine derivatives.
| Scaffold/Series | Optimization Goal | Key Strategy/Modification | Outcome | Source |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridines | Improve HNE Inhibition | Keep C2 unsubstituted; add bulky/lipophilic groups at C5 | Retained potent activity (IC50 = 15–51 nM) | nih.gov |
| 1H-pyrrolo[2,3-b]pyridines | Improve JAK3 Inhibition | Add C5-carbamoyl group; remove C4-N-methyl group | >100-fold increase in potency for compound 14a | jst.go.jp |
| pyrrolo[2,3-b]pyridine-3-ones | Improve ADME | Compound 25 showed good in vitro metabolic stability | Poor in vivo oral bioavailability (6.65%) | nih.gov |
| 1H-pyrrolo[2,3-b]pyridines | Improve Bioavailability | Modification of C4-substituent (Compound 11k) | >5-fold improved oral absorption | jst.go.jp |
| 2,4-substituted 1H-pyrrolo[2,3-b]pyridines | Improve Metabolic Stability | Modification of predicted metabolic hotspots | Compound 18a showed improved in vitro clearance and in vivo PK profile | acs.org |
Exploration of New Therapeutic Applications for Pyrrolo[3,2-b]pyridine Derivatives
Beyond their well-documented anticancer properties, the structural versatility of pyrrolopyridine scaffolds has led to their exploration in a wide range of other therapeutic areas. Academic and industrial research has identified derivatives with potent activity against targets relevant to neurodegenerative diseases, inflammatory conditions, and metabolic disorders.
One significant area of investigation is in the treatment of Alzheimer's disease. A series of novel pyrrolo[2,3-b]pyridine derivatives were developed as highly potent inhibitors of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's. nih.gov The lead compound from this series, 41 , exhibited an IC50 of 0.22 nM for GSK-3β and demonstrated the ability to inhibit the hyperphosphorylation of tau protein and promote neurite outgrowth in cellular models. nih.gov In vivo studies in zebrafish models of Alzheimer's showed that compound 41 could effectively ameliorate dyskinesia, suggesting its potential as a promising therapeutic agent. nih.gov
Pyrrolopyridine derivatives have also been identified as potent modulators of the immune system. Certain 1H-pyrrolo[2,3-b]pyridines act as selective inhibitors of Janus Kinase 3 (JAK3), a key enzyme in cytokine signaling pathways that is primarily expressed in hematopoietic cells. jst.go.jp This makes them attractive candidates for the development of immunomodulatory drugs for autoimmune disorders. In addition, pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors are being investigated not only for cancer but also for inflammatory disorders like rheumatoid arthritis. nih.gov
Furthermore, the scaffold has shown promise in treating respiratory diseases. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been characterized as potent inhibitors of human neutrophil elastase (HNE), a protease involved in various pathologies of the respiratory system. nih.gov Other isomers have also been explored for diverse applications; for example, pyrrolo[3,4-c]pyridine derivatives have been synthesized as GPR119 agonists for potential use in treating type 2 diabetes and obesity, as well as antivirals against HIV-1. nih.gov The pyrrolo[2,3-c]pyridine core has also been used to develop potassium-competitive acid blockers (P-CABs) as agents against gastric acid secretion. nbuv.gov.ua
Future Directions and Emerging Research Avenues
Integration of Advanced Synthetic Techniques for Complex Derivatization of Pyrrolo[3,2-b]pyridines
The functionalization of the pyrrolo[3,2-b]pyridine core is critical for modulating its pharmacological properties. While traditional methods like the Madelung and Fischer-type syntheses have been employed, the future lies in the adoption of more sophisticated and efficient synthetic strategies. researchgate.netrsc.org Modern techniques such as one-pot, multicomponent reactions (MCRs) and microwave-assisted synthesis are becoming increasingly prevalent. scielo.org.mxresearchgate.net These methods offer significant advantages, including reduced reaction times, higher yields, and greater molecular diversity from simple starting materials.
A key area of development is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, to introduce a wide array of substituents onto the pyrrolo[3,2-b]pyridine ring system. nih.govacs.org This allows for the precise and controlled synthesis of complex derivatives with tailored biological activities. For instance, the Suzuki reaction has been successfully used to generate 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents. nih.gov The strategic application of these advanced synthetic methods will be instrumental in building extensive libraries of novel pyrrolo[3,2-b]pyridine analogs for biological screening.
Future efforts will likely focus on developing stereoselective and regioselective synthetic methodologies to access specific isomers and enantiomers with improved therapeutic indices. The exploration of flow chemistry and automated synthesis platforms will also accelerate the discovery and optimization of lead compounds based on the pyrrolo[3,2-b]pyridine scaffold.
Application of Artificial Intelligence and Machine Learning in Pyrrolo[3,2-b]pyridine Research
The use of deep learning models, such as autoencoders and transformers, can generate novel molecular representations, or "learned embeddings," from large chemical datasets. ed.ac.uk These representations can capture intricate structure-activity relationships that may not be apparent through traditional analysis. By applying these techniques to the pyrrolo[3,2-b]pyridine scaffold, researchers can explore a much larger chemical space and identify novel derivatives with desired biological activities more efficiently.
Development of Novel Assays for Target Identification and Validation
The discovery of new biological targets for pyrrolo[3,2-b]pyridine derivatives and the validation of their mechanism of action rely on the development and implementation of innovative assay technologies. High-throughput screening (HTS) is a cornerstone of modern drug discovery, and the development of novel HTS platforms is crucial for identifying new bioactive compounds.
A notable example is the use of a unique double-reporter system, pDualrep2, in a high-throughput screening program to identify 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of antibacterial agents. nih.govresearchgate.net This system allows for the visual inspection of the underlying mechanism of action by distinguishing between molecules that block the translational machinery and those that induce an SOS response in bacteria. researchgate.net
For specific targets, sophisticated biochemical and cellular assays are being employed. For instance, a LANCE Ultra assay was used to determine the inhibitory activity of a novel pyrrolo[2,3-b]pyridine-based inhibitor against glycogen synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease. nih.gov The development of such sensitive and specific assays is critical for accurately quantifying the potency and selectivity of new pyrrolo[3,2-b]pyridine derivatives. Future research will likely see the increased use of high-content screening, phenotypic screening, and target deconvolution strategies to identify novel targets and elucidate the complex biological effects of these compounds.
Expanding the Scope of Biological Targets for Pyrrolo[3,2-b]pyridine Scaffolds
The versatility of the pyrrolo[3,2-b]pyridine scaffold is reflected in the broad range of biological targets it has been shown to modulate. Initially recognized for its presence in compounds with anticancer and anti-inflammatory properties, the scope of its biological applications is continuously expanding.
Recent research has demonstrated the potential of pyrrolo[3,2-b]pyridine derivatives in several therapeutic areas:
Antibacterial Agents: Derivatives of 5-oxo-4H-pyrrolo[3,2-b]pyridine have been identified as potent antibacterial agents against resistant strains of E. coli. nih.gov
Anticancer Therapy: Various pyrrolo[3,2-b]pyridine and its isomeric analogs have shown significant promise as anticancer agents by targeting different mechanisms. These include acting as colchicine-binding site inhibitors, fibroblast growth factor receptor (FGFR) inhibitors, and V600E B-RAF inhibitors. nih.govrsc.orgnih.gov
Neurodegenerative Diseases: A novel pyrrolo[2,3-b]pyridine-based inhibitor of glycogen synthase kinase 3β (GSK-3β) has been rationally designed and synthesized for the potential treatment of Alzheimer's disease. nih.govnih.gov
Infectious Diseases: 2,4-Substituted 1H-pyrrolo[2,3-b]pyridines have been investigated as inhibitors of trypanosome proliferation for the treatment of Human African trypanosomiasis. acs.org
The future of pyrrolo[3,2-b]pyridine research will involve a systematic exploration of its potential to interact with a wider range of biological targets. This will be facilitated by the integration of advanced synthetic techniques to create diverse chemical libraries, coupled with innovative screening platforms and computational approaches to identify and validate new therapeutic applications.
Table of Research Findings on Pyrrolo[3,2-b]pyridine Scaffolds and their Isomers
| Compound Class | Biological Target/Activity | Key Findings |
|---|---|---|
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | Antibacterial | Identified as a novel class of potent antibacterial agents through high-throughput screening. nih.gov |
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives | Anticancer (Colchicine-binding site inhibitors) | Displayed moderate to excellent antitumor activities against several cancer cell lines. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Anticancer (FGFR inhibitors) | Exhibited potent inhibitory activity against FGFR1, 2, and 3. rsc.org |
| Pyrrolo[2,3-b]pyridine derivatives | Anticancer (V600E B-RAF inhibitors) | Showed high inhibitory effect against V600E B-RAF. nih.gov |
| Pyrrolo[2,3-b]pyridine-based inhibitor (S01) | Neurodegenerative Disease (GSK-3β inhibitor) | Demonstrated potent inhibition of GSK-3β, suggesting potential for Alzheimer's disease treatment. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine |
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine |
| 1H-pyrrolo[2,3-b]pyridine |
Q & A
Q. What are the common synthetic routes for preparing 3-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine, and how are reaction conditions optimized?
The compound is typically synthesized via alkylation of the parent pyrrolopyridine scaffold. For example, methylation at the 1-position is achieved using sodium hydride (NaH) as a base and methyl iodide (MeI) in tetrahydrofuran (THF) at 0°C to room temperature, yielding 75% after crystallization . Optimization involves controlling stoichiometry (e.g., 1.2–2.0 eq of MeI) and reaction time (1–3 hours) to minimize side products. Post-reaction purification by silica gel chromatography with solvents like heptane/ethyl acetate (8:2) is critical for isolating high-purity products (>98%) .
Q. How is the structure of this compound confirmed experimentally?
Nuclear magnetic resonance (NMR) spectroscopy is the primary method. The ¹H NMR spectrum typically shows resonances for the methyl group (~δ 2.37 ppm) and aromatic protons (δ 8.0–8.9 ppm), with coupling constants (J = 2.1–3.1 Hz) confirming the pyrrolopyridine scaffold . ¹³C NMR further validates the bromine-substituted carbon (δ ~113–118 ppm) and methyl carbon (δ ~30–40 ppm). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H]⁺) .
Q. What purification methods are effective for isolating this compound?
Silica gel flash column chromatography is widely used, with solvent systems tailored to polarity. For example, dichloromethane/methanol (98:2 to 90:10 gradients) effectively separate intermediates, while heptane/ethyl acetate (7:3) resolves halogenated derivatives . Recrystallization from THF or ethanol is employed for final products, achieving purities >98% as verified by HPLC .
Advanced Research Questions
Q. How can the bromine substituent in this compound be functionalized for structure-activity relationship (SAR) studies?
The bromine atom serves as a handle for cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1) at 105°C introduces aryl groups at the 3-position . Sonogashira coupling with alkynes (e.g., phenylacetylene) under inert atmosphere yields ethynyl derivatives, useful for probing electronic effects in drug design .
Q. What strategies mitigate challenges in nitro-group reduction for synthesizing 3-amino derivatives?
Reduction of 3-nitro intermediates (e.g., 5-bromo-1-methyl-3-nitro-pyrrolo[3,2-b]pyridine) requires careful control to prevent decomposition. Catalytic hydrogenation with Raney Nickel in THF under H₂ (3–4 hours) achieves >90% conversion to 3-amino products . Immediate acylation (e.g., with nicotinoyl chloride in pyridine) stabilizes the amine, avoiding rapid degradation observed in unprotected intermediates .
Q. How do contradictory spectroscopic or synthetic yield data arise, and how are they resolved?
Discrepancies in yields (e.g., 36–96% for similar Suzuki reactions) may stem from substrate electronic effects or catalyst loading. For example, electron-deficient boronic acids (e.g., 3-thienyl) require higher Pd catalyst (2 mol%) and extended reaction times (4 hours) . Conflicting NMR data (e.g., NH proton broadening) can arise from tautomerism; deuterated DMSO or low-temperature (e.g., –40°C) measurements resolve such ambiguities .
Q. What computational or experimental methods validate the biological relevance of this compound derivatives?
Molecular docking studies using crystal structures of target proteins (e.g., kinases) guide functionalization at the 3- and 5-positions. In vitro assays (e.g., kinase inhibition) combined with SAR analysis of substituents (e.g., 3-aryl vs. 3-alkynyl) identify pharmacophores . Metabolite stability is assessed via liver microsome assays, with LC-MS tracking decomposition pathways .
Methodological Considerations
- Handling Air-Sensitive Intermediates : Use Schlenk lines for reactions requiring anhydrous conditions (e.g., Grignard additions) .
- Scale-Up Challenges : Batch-wise addition of nitric acid for nitration prevents exothermic runaway reactions .
- Stability Testing : Store derivatives at –20°C under argon to prevent oxidation of sensitive groups (e.g., aldehydes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
